molecular formula C9H8F3N3 B2968071 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene CAS No. 1260595-01-4

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene

Cat. No.: B2968071
CAS No.: 1260595-01-4
M. Wt: 215.179
InChI Key: LLNUOERZVCLBMV-ZCFIWIBFSA-N
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Description

1-[(1R)-1-Azidoethyl]-4-(trifluoromethyl)benzene (CAS: 1604373-46-7) is a chiral aromatic compound featuring a benzene ring substituted with a trifluoromethyl (-CF₃) group at the para position and an (R)-configured azidoethyl (-CH₂N₃) group at the adjacent position. Its molecular formula is C₈H₇ClF₃N₃ (molecular weight: 199.61 g/mol) . The azide group (-N₃) confers unique reactivity, making it valuable in click chemistry and drug synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry . Stereochemistry at the ethyl position (R-configuration) may influence biological activity or synthetic pathways, as seen in enantiomeric analogs like 1-[(1S)-1-azidoethyl]-4-(trifluoromethyl)benzene .

Properties

IUPAC Name

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-6(14-15-13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNUOERZVCLBMV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(F)(F)F)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzene.

    Azidation: The azido group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the corresponding halide (e.g., 1-bromo-4-(trifluoromethyl)benzene) with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Chiral Center Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include the availability of starting materials, reaction efficiency, and safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

The azide group undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes via copper-catalyzed click chemistry. This reaction produces 1,4- or 1,5-disubstituted 1,2,3-triazoles depending on the catalyst and substrate (Scheme 1):

Reaction Conditions

  • Catalyst: CuI or N-heterocyclic carbene-copper complexes (e.g., 1-TFPB, 2-TFPB)

  • Solvent: THF, acetonitrile, or ionic liquids (e.g., [mPy]OTf)

  • Temperature: 323 K (50°C) to reflux

  • Yield: 70–90% .

Regioselectivity

  • Copper catalysts favor 1,4-disubstituted triazoles with terminal alkynes.

  • Ionic liquids like [mPy]OTf promote exclusive 1,5-disubstituted triazole formation via retro-Michael addition pathways (Scheme 40, ).

Example Reaction

1 1R 1 azidoethyl 4 trifluoromethyl benzene+RC CHCuI THF1 4 disubstituted triazole+N2\text{1 1R 1 azidoethyl 4 trifluoromethyl benzene}+\text{RC CH}\xrightarrow{\text{CuI THF}}\text{1 4 disubstituted triazole}+\text{N}_2

Superacid-Mediated Transformations

The trifluoromethyl group participates in protolytic defluorination under Brønsted superacids (e.g., CF3_3SO3_3H), generating stabilized carbocations (Scheme 2):

Mechanistic Pathway

  • Protonation of the trifluoromethyl group forms a mixed acid anhydride intermediate.

  • Sequential fluoride elimination generates a benzyl carbocation.

  • Electrophilic aromatic substitution (Friedel-Crafts) with arenes yields diarylmethane derivatives .

Limitations

  • Electron-withdrawing groups (e.g., trifluoromethyl) reduce reactivity due to ring deactivation.

  • Competing decomposition of the azide group may occur under strongly acidic conditions .

Radical Reactions

The azide group can engage in radical-mediated cyclizations, though this pathway is less common. For example:

Proposed Pathway

  • Thermal or photolytic cleavage of the azide generates a nitrene intermediate.

  • Nitrene insertion into C–H bonds forms indole or triazoline derivatives (not directly observed in cited studies but inferred from analogous systems) .

Comparative Reactivity Table

Reaction TypeConditionsProductsYield (%)Selectivity
Click ChemistryCuI, THF, 50°C1,4-Disubstituted triazoles70–90High (1,4 > 1,5)
Ionic Liquid Cycloaddition[mPy]OTf, K2_2CO3_3, 80°C1,5-Disubstituted triazoles78–90Exclusive (1,5)
Superacid DefluorinationCF3_3SO3_3H, benzeneDiarylmethane derivatives50–70Moderate

Mechanistic Considerations

  • Azide Stability: The azide group decomposes above 100°C or under prolonged acidic conditions, limiting reaction scope.

  • Electronic Effects: The trifluoromethyl group reduces electron density on the benzene ring, slowing electrophilic substitution but stabilizing carbocations .

Scientific Research Applications

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Employed in bioconjugation techniques, such as click chemistry, for labeling biomolecules.

    Industry: Utilized in the production of advanced materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene depends on its specific application. In bioconjugation, the azido group participates in click chemistry reactions, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.

Comparison with Similar Compounds

Structural Analogues with Azide Functionality
Compound Name Substituents/Modifications Molecular Formula Key Differences/Applications References
2-(Azidomethyl)-4-(trifluoromethyl)benzene (1b) Azidomethyl (-CH₂N₃) at 2-position, -CF₃ at 4-position C₈H₆F₃N₃ Positional isomer; altered steric/electronic effects
(1-Azidoethyl)benzene (1p) Azidoethyl (-CH₂CH₂N₃) on benzene (no -CF₃) C₈H₉N₃ Lacks trifluoromethyl; simpler structure
1-(2-Azido-1-(trifluoromethoxy)ethyl)-4-phenylbenzene (4a) Trifluoromethoxy (-OCF₃) on ethyl chain, biphenyl core C₁₅H₁₁F₃N₃O Biphenyl system; -OCF₃ vs. -CF₃ substitution
1-Azido-4-bromobenzene -Br at para position, azide at meta C₆H₄BrN₃ Halogen vs. -CF₃; different electronic effects

Key Insights :

  • Trifluoromethyl Impact: The -CF₃ group in the target compound enhances hydrophobicity and electron-withdrawing effects compared to non-fluorinated analogs like 1p .
  • Biphenyl Systems : Compound 4a’s biphenyl structure expands conjugation, useful in materials science, but introduces synthetic complexity .
Functional Group Replacements
Compound Name Functional Group Replacement Key Properties/Applications References
1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) -SePh replaces -CH₂N₃ LDHA inhibitor; anti-cancer activity
4-(Trifluoromethyl)benzyl isocyanate -NCO replaces -CH₂N₃ Isocyanate reactivity; peptide coupling
1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene -OCH₃ replaces -N₃ Ether stability vs. azide explosivity

Key Insights :

  • Azide vs. Seleno: PSTMB’s seleno group enables redox modulation and enzyme inhibition, whereas the azide in the target compound is more suited for bioorthogonal chemistry .
  • Isocyanate Utility : The isocyanate group (in ) facilitates nucleophilic additions, contrasting with the azide’s dipolar cycloadditions .
  • Safety Profile : Methoxy analogs () avoid the azide’s thermal instability, favoring safer storage .
Stereochemical Variants
Compound Name Configuration Molecular Formula Implications References
1-[(1S)-1-Azidoethyl]-4-(trifluoromethyl)benzene S-configuration C₈H₇ClF₃N₃ Enantiomeric pair; potential chiral resolution challenges

Key Insights :

  • The R-configuration in the target compound may exhibit distinct pharmacokinetic or binding properties compared to the S-enantiomer, critical in asymmetric synthesis or drug design .
Substituent Effects on Physicochemical Properties
Compound Name Substituent Boiling Point (°C) Density (g/cm³) LogP (Predicted) References
1-[(1R)-1-Azidoethyl]-4-(trifluoromethyl)benzene -CF₃, -CH₂N₃ N/A N/A ~2.5 (est.)
1-(Trifluoromethyl)-4-(trimethoxymethyl)benzene -CF₃, -C(OCH₃)₃ N/A N/A ~1.8
4-(Trifluoromethyl)styrene -CF₃, vinyl N/A N/A ~3.0

Key Insights :

  • Lipophilicity : The target compound’s -CF₃ and azide groups increase LogP compared to trimethoxymethyl analogs, favoring membrane permeability .
  • Reactivity : Styrene derivatives () enable polymerization, whereas azides prioritize click chemistry .

Biological Activity

1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene is a compound of significant interest in organic synthesis and biological applications due to its unique structural features, including an azido group and a trifluoromethyl moiety. This article explores its biological activity, including its mechanisms of action, toxicity, and potential therapeutic applications.

This compound can be synthesized through various methods, typically involving the azidation of 4-(trifluoromethyl)benzene. The introduction of the azido group is often achieved via nucleophilic substitution reactions with sodium azide in suitable solvents like dimethylformamide (DMF) under reflux conditions.

The biological activity of this compound primarily stems from its azido group, which enables it to participate in click chemistry reactions. This property allows for the formation of stable triazole linkages with alkynes, making it a valuable tool in bioconjugation techniques for labeling biomolecules .

Acute and Chronic Toxicity

Research indicates that exposure to high concentrations of related compounds may lead to narcotic effects and other adverse health impacts. For instance, studies on similar azides have reported stimulation indices (SI) and effective concentration values (EC3) indicative of weak sensitization potential .

Table 1: Toxicity Summary

Study TypeObservationsNOAEL (mg/kg)
Acute ToxicityMinimal systemic health effects observed10
Repeat DoseHepatocyte hypertrophy at high doses50
Dermal ExposureIncreased kidney weights at ≥250 ppm125

Biological Applications

This compound has been utilized in various biological contexts:

  • Bioconjugation : Its azido group enables efficient labeling of proteins and other biomolecules through click chemistry, facilitating studies in cellular imaging and drug delivery systems .
  • Synthesis of Heterocycles : The compound serves as a precursor in synthesizing various heterocycles, which are important in medicinal chemistry .

Case Studies

Several studies have highlighted the utility of this compound:

  • Labeling Biomolecules : A study demonstrated the successful conjugation of azide-functionalized compounds with alkyne-tagged proteins, showcasing the specificity and efficiency of the reaction .
  • Synthesis of Triazoles : Research has shown that this compound can be used to synthesize triazole derivatives with potential pharmacological activities .

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